molecular formula C18H20ClN3O2 B6474572 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline CAS No. 2640962-19-0

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline

Cat. No.: B6474572
CAS No.: 2640962-19-0
M. Wt: 345.8 g/mol
InChI Key: BJWHYWRAOCAQEN-UHFFFAOYSA-N
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Description

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is a complex organic compound that features a quinoline core substituted with a chloro group at the 6-position and a morpholine ring linked through a pyrrolidine-1-carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro substituent at the 6-position. The morpholine ring is then attached via a pyrrolidine-1-carbonyl linker. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups at the chloro or morpholine positions.

Scientific Research Applications

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-[2-(pyrrolidine-1-carbonyl)piperidin-4-yl]quinoline: Similar structure but with a piperidine ring instead of a morpholine ring.

    6-chloro-2-[2-(pyrrolidine-1-carbonyl)azepan-4-yl]quinoline: Features an azepane ring instead of a morpholine ring.

Uniqueness

6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring systems

Properties

IUPAC Name

[4-(6-chloroquinolin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-14-4-5-15-13(11-14)3-6-17(20-15)22-9-10-24-16(12-22)18(23)21-7-1-2-8-21/h3-6,11,16H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWHYWRAOCAQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC4=C(C=C3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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